N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that features a combination of furan, piperidine, and benzo[b]thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan-3-carbonyl intermediate: This can be achieved through the acylation of furan using appropriate acylating agents.
Synthesis of the piperidin-4-yl intermediate: This involves the functionalization of piperidine, often through alkylation or acylation reactions.
Coupling of intermediates: The furan-3-carbonyl and piperidin-4-yl intermediates are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the benzo[b]thiophene-2-carboxamide:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and benzo[b]thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Furanones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted benzo[b]thiophenes.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
- The unique combination of furan, piperidine, and benzo[b]thiophene moieties in this compound provides distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19(18-11-15-3-1-2-4-17(15)26-18)21-12-14-5-8-22(9-6-14)20(24)16-7-10-25-13-16/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJKVKNAPPMHIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3S2)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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